BE2254

Beschreibung

Eigenschaften

CAS-Nummer |

40077-13-2 |

|---|---|

Molekularformel |

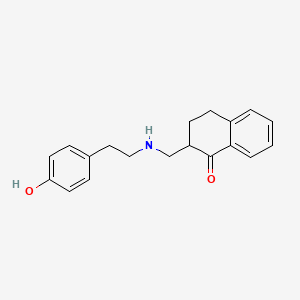

C19H21NO2 |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C19H21NO2/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22/h1-6,9-10,16,20-21H,7-8,11-13H2 |

InChI-Schlüssel |

PZZOEXPDTYIBPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(beta-(4-hydroxyphenyl)ethylaminomethyl)tetralone 2-HEAT BE 2254 BE 2254, (+-)-isomer BE-2254 IBE 2254 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the mechanism of action of BE2254?

An In-Depth Technical Guide to the Mechanism of Action of BE2254

Core Mechanism of Action

This compound, chemically known as 2-[β-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone, is a potent and highly selective antagonist of α1-adrenergic receptors.[1][2] Its primary mechanism of action involves the competitive and reversible blockade of these receptors, thereby inhibiting the physiological responses mediated by endogenous catecholamines such as norepinephrine and epinephrine.[3][4] Experimental evidence indicates that this compound preferentially targets postsynaptic α1-adrenoceptors over presynaptic α2-adrenoceptors, making it a valuable tool for dissecting adrenergic signaling pathways.[5]

Studies conducted on isolated rabbit pulmonary arteries have demonstrated that this compound causes a parallel rightward shift in the concentration-response curve for norepinephrine, which is characteristic of competitive antagonism.[5] The high affinity of this compound for α1-adrenoceptors has been quantified in various tissues, confirming its potency as an antagonist.[1]

Signaling Pathway Inhibition

α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily linked to the Gq/11 family of G-proteins.[6][7] Upon activation by an agonist like norepinephrine, the α1-adrenoceptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][8] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.[6][8]

This compound exerts its effect by binding to the α1-adrenoceptor and preventing the initial binding of norepinephrine. This blockade inhibits the entire downstream signaling cascade, preventing the generation of IP3 and DAG, the subsequent release of intracellular calcium, and ultimately, the physiological response such as vasoconstriction.[3]

References

- 1. [125I]BE 2254, a new high affinity radioligand for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha blocker - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Preferential blockade of postsynaptic alpha-adrenoceptors by BE 2254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

BE2254: A Technical Guide to a Selective Alpha-1 Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE2254, also known as HEAT, is a potent and selective antagonist of alpha-1 adrenergic receptors. This document provides a comprehensive technical overview of this compound, including its chemical properties, binding affinity and selectivity for alpha-1 adrenergic receptor subtypes, and its functional antagonism. Detailed experimental protocols for radioligand binding assays and functional vasoconstriction studies are provided to facilitate further research and drug development efforts.

Introduction

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines norepinephrine and epinephrine. Three subtypes of α1-ARs have been identified: α1A, α1B, and α1D. These receptors are widely distributed throughout the body and are involved in various physiological processes, most notably the regulation of smooth muscle tone, and are implicated in conditions such as hypertension and benign prostatic hyperplasia.

This compound (2-[β-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone) is a well-characterized α1-AR antagonist. Its high affinity and selectivity have made it a valuable pharmacological tool for the study of α1-ARs. Furthermore, its iodinated form, [125I]this compound, is a widely used radioligand for the direct labeling and quantification of α1-ARs in various tissues and cell lines. This guide aims to consolidate the key technical information on this compound to support its use in research and development.

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(((2-(4-hydroxyphenyl)ethyl)amino)methyl)-3,4-dihydronaphthalen-1(2H)-one |

| Synonyms | HEAT, BE-2254 |

| Molecular Formula | C19H21NO2 |

| Molecular Weight | 295.38 g/mol |

| CAS Number | 40077-13-2 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at α1-adrenergic receptors. It binds to the receptor with high affinity, thereby preventing the binding of endogenous agonists like norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by α1-AR activation.

Alpha-1 Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for α1-adrenergic receptors involves the activation of the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

Receptor Binding Affinity

The affinity of this compound for α1-adrenergic receptors has been determined in various tissues and cell systems. The dissociation constant (Kd) and the inhibitory constant (Ki) are measures of this affinity, with lower values indicating higher affinity.

Table 2: Binding Affinity of this compound for Alpha-1 Adrenergic Receptors

| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Parameter | Value | Reference |

| [125I]this compound | Rabbit Aorta | α1 | Kd | 286 pM | [1] |

| [125I]this compound | Rabbit Arteries | α1 | Kd | 0.20-0.26 nM | [1] |

| [3H]Prazosin | Rat Liver Plasma Membranes | α1 | pKi | ~8.0 | [2] |

For comparison, the affinities of other standard α-adrenergic ligands are provided in Table 3.

Table 3: Comparative Binding Affinities of Standard α-Adrenergic Ligands in Rabbit Aorta

| Ligand | Receptor Selectivity | Parameter | Value | Reference |

| Prazosin | α1 selective | Kd | 0.7 nM | [1] |

| Yohimbine | α2 selective | Kd | 1000 nM | [1] |

Functional Antagonism

The functional potency of this compound as an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Table 4: Functional Antagonist Potency of this compound

| Agonist | Tissue | Parameter | Value | Reference |

| Norepinephrine | Rabbit Pulmonary Artery | pA2 | ~8.0 | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [125I]this compound in a target tissue.

Figure 2: Experimental workflow for a radioligand binding assay.

Materials:

-

Tissue of interest

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

-

[125I]this compound

-

Unlabeled α1-AR antagonist (e.g., prazosin) for determining non-specific binding

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a series of tubes, add a constant amount of membrane protein. For total binding, add increasing concentrations of [125I]this compound. For non-specific binding, add increasing concentrations of [125I]this compound in the presence of a high concentration (e.g., 10 µM) of an unlabeled α1-AR antagonist.

-

Incubation: Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Functional Vasoconstriction Assay and Schild Analysis

This protocol describes the determination of the pA2 value of this compound against phenylephrine-induced vasoconstriction in isolated rabbit aortic rings.

Figure 3: Experimental workflow for a functional vasoconstriction assay and Schild analysis.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (agonist)

-

This compound (antagonist)

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 3-4 mm in width.

-

Mounting and Equilibration: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least 60-90 minutes.

-

Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure their viability.

-

Control Concentration-Response Curve: After washing and a return to baseline, generate a cumulative concentration-response curve to phenylephrine.

-

Antagonist Incubation: After washing out the phenylephrine and allowing the tissue to return to baseline, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve to phenylephrine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 5 and 6 with increasing concentrations of this compound on different aortic rings.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of phenylephrine in the presence of this compound to the EC50 of phenylephrine in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

This compound is a highly potent and selective alpha-1 adrenergic antagonist that has proven to be an invaluable tool in cardiovascular and neuroscience research. Its high affinity makes it an excellent radioligand for receptor characterization and quantification. The detailed protocols provided in this guide are intended to assist researchers in utilizing this compound to further elucidate the role of alpha-1 adrenergic receptors in health and disease. Future studies focusing on the precise binding affinities of this compound for the individual human alpha-1 adrenergic receptor subtypes will be crucial for a more complete understanding of its pharmacological profile and for its potential application in the development of subtype-selective therapeutics.

References

- 1. Regional differences in alpha1-adrenoceptor subtypes and mechanisms in rabbit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased affinity and preference of halogenated derivatives of BE 2254 for alpha 1-adrenoceptors demonstrated by functional and binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of BE2254 (HEAT): A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of BE2254, a potent α1-adrenoceptor antagonist. Also known under the code name HEAT, this compound has been a pivotal tool in adrenergic receptor research. This document details its history, mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation.

Introduction

This compound, chemically identified as 2-[beta-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone, emerged in the mid-1970s as a significant pharmacological agent for studying the sympathetic nervous system.[1] Its primary utility lies in its potent and selective antagonism of α1-adrenergic receptors, making it an invaluable radioligand, particularly in its iodinated form ([¹²⁵I]BE 2254), for receptor characterization and quantification.[2] While it has not been developed for clinical use, its contribution to the fundamental understanding of α-adrenoceptor pharmacology is substantial.

Discovery and Development History

The earliest comprehensive pharmacological characterization of this compound was reported in 1975 by Clineschmidt and colleagues.[1] Their research established its role as a central catecholamine receptor blocking agent. Subsequent research in the early 1980s further solidified its position as a high-affinity ligand for α1-adrenoceptors, leading to the development of its radioiodinated counterpart, [¹²⁵I]BE 2254, by Engel and Hoyer in 1981.[2] This development was crucial for detailed receptor binding assays. Throughout its history, this compound has remained a valuable research tool rather than a therapeutic candidate, serving as a benchmark antagonist and a structural template for the development of more subtype-selective α1-adrenoceptor antagonists.

Mechanism of Action

This compound functions as a competitive antagonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couple to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial binding of agonists, this compound effectively inhibits this entire signaling pathway.

Signaling Pathway Diagram

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity

| Radioligand | Preparation | K_d (pM) | B_max (fmol/mg protein) | Reference |

| [¹²⁵I]BE 2254 | Rat Cerebral Cortex Membranes | 78 ± 14 | 210 ± 26 | [2] |

Table 2: Functional Antagonism

| Agonist | Preparation | Parameter | Value | Reference |

| Clonidine | Spinalized Rats (Flexor Reflex) | ED₅₀ (mg/kg, i.p.) | 3.4 | [1] |

Key Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a representative method for determining the binding characteristics of this compound using its radiolabeled form.

Objective: To determine the equilibrium dissociation constant (K_d) and the maximum binding capacity (B_max) of [¹²⁵I]BE 2254 in rat cerebral cortex membranes.

Materials:

-

[¹²⁵I]BE 2254 (specific activity ~2000 Ci/mmol)

-

Rat cerebral cortex membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Phentolamine (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold sucrose solution and centrifuge to pellet the crude membrane fraction. Wash the pellet with assay buffer and resuspend to a final protein concentration of approximately 0.5 mg/mL.

-

Assay Setup: In a series of tubes, add increasing concentrations of [¹²⁵I]BE 2254 (e.g., 5-500 pM). For each concentration, prepare a parallel tube containing a high concentration of phentolamine (e.g., 10 µM) to determine non-specific binding.

-

Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at 25°C for 60 minutes.

-

Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine K_d and B_max.

Experimental Workflow Diagram

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound has played a foundational role in the study of α1-adrenergic receptors. Although its development did not proceed to clinical applications, its high affinity and selectivity have made it an indispensable tool for in vitro and in vivo preclinical research. The data and protocols presented in this guide highlight its significance and provide a technical resource for researchers in pharmacology and drug development. The legacy of this compound continues through its use as a research compound and as a chemical scaffold that has inspired the design of newer, more selective adrenergic agents.

References

- 1. Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]

Investigating the Role of α1-Adrenoceptors with BE2254: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BE2254 (also known as HEAT), a potent, non-selective α1-adrenoceptor antagonist. It details the pharmacological properties of this compound, its mechanism of action in blocking α1-adrenoceptor signaling, and its application as a critical research tool. This document includes detailed experimental protocols for radioligand binding assays and functional smooth muscle contraction studies, enabling researchers to effectively utilize this compound in their investigations. All quantitative data are summarized for clarity, and key cellular and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the concepts presented.

Introduction: α1-Adrenoceptors and the Role of this compound

The α1-adrenergic receptors (α1-adrenoceptors) are members of the G protein-coupled receptor (GPCR) superfamily. They are activated by the endogenous catecholamines, norepinephrine and epinephrine, playing a crucial role in regulating the sympathetic nervous system.[1] There are three distinct subtypes cloned: α1A, α1B, and α1D.[2] These receptors are widely distributed throughout the body and are key mediators of smooth muscle contraction, particularly in the vasculature, prostate, and bladder neck.[2][3] Their activation is fundamental to processes such as vasoconstriction and the regulation of blood pressure.[4]

This compound, or 2-[β-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone, is a high-affinity antagonist that blocks the action of agonists at α1-adrenoceptors.[5] Its ability to potently and competitively inhibit α1-adrenoceptor-mediated responses has established it as an invaluable pharmacological tool. Furthermore, its iodinated form, [¹²⁵I]BE 2254, serves as a high-affinity radioligand for the direct characterization and quantification of α1-adrenoceptors in various tissues.[1] This guide explores the multifaceted role of this compound in elucidating the function of α1-adrenoceptors.

Pharmacological Profile of this compound

This compound is characterized as a potent, competitive, and non-selective α1-adrenoceptor antagonist. It exhibits high affinity for α1-adrenoceptors while having a significantly lower affinity for α2-adrenoceptors, making it a selective tool for distinguishing between these two major classes of adrenoceptors.[5]

Data Presentation

The following tables summarize the key quantitative pharmacological parameters for this compound and its radiolabeled counterpart, [¹²⁵I]BE 2254, from various experimental systems. While this compound is considered non-selective across α1-adrenoceptor subtypes, detailed comparative binding affinities at cloned human subtypes are not as widely reported as for other antagonists. The data below is derived from studies in native tissues, which express a mixture of these subtypes.

Table 1: Functional Antagonism of this compound in Native Tissues

| Parameter | Value | Tissue/Preparation | Species | Agonist | Reference |

| pA₂ | 8.75 | Pulmonary Artery | Rabbit | Norepinephrine | |

| pA₂ | 8.59 | Mesenteric Artery | Rat | Norepinephrine |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism.

Table 2: Radioligand Binding Affinity of [¹²⁵I]BE 2254 in Native Tissues

| Parameter | Value (pM) | Bmax (fmol/mg protein) | Tissue/Preparation | Species | Reference |

| Kᴅ | 78 ± 14 | 210 ± 26 | Cerebral Cortex Membranes | Rat | [1] |

| Kᴅ | 286 | 16.7 | Aorta Particulate Fraction | Rabbit | [5] |

The Kᴅ (equilibrium dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kᴅ indicates higher binding affinity.

Mechanism of Action and Signaling Pathways

α1-Adrenoceptors primarily couple to Gq/11 G-proteins.[3] Agonist binding initiates a conformational change in the receptor, leading to the activation of this G-protein. This triggers a canonical signaling cascade that results in a physiological response, such as smooth muscle contraction. This compound, as a competitive antagonist, binds to the same site as the endogenous agonists but does not activate the receptor, thereby blocking the initiation of this signaling cascade.

The key steps in the α1-adrenoceptor signaling pathway are:

-

Agonist Binding & Gq Activation: Norepinephrine or another agonist binds to the α1-adrenoceptor, activating the associated Gq protein.

-

PLC Activation: The activated α-subunit of the Gq protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic/sarcoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

-

Cellular Response: The increased cytosolic Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction.

Visualization of Signaling Pathway

Experimental Protocols

This compound is frequently used in two primary types of experiments to characterize α1-adrenoceptors: radioligand binding assays and in vitro functional assays.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (like this compound) for α1-adrenoceptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

A. Materials and Reagents

-

Membrane Preparation: Homogenates from tissues (e.g., rat cerebral cortex) or cultured cells expressing α1-adrenoceptors.

-

Radioligand: [³H]Prazosin or [¹²⁵I]BE 2254 at a concentration close to its Kᴅ.

-

Test Compound: this compound or other unlabeled ligands, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive antagonist like phentolamine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

-

Scintillation Counter (for ³H) or Gamma Counter (for ¹²⁵I).

B. Detailed Methodology

-

Membrane Preparation: Homogenize tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate or individual tubes, set up three groups:

-

Total Binding: Membrane homogenate + radioligand + assay buffer.

-

Non-specific Binding: Membrane homogenate + radioligand + excess unlabeled antagonist.

-

Competition: Membrane homogenate + radioligand + increasing concentrations of the test compound (this compound).

-

-

Incubation: Add the components in the specified order (typically membranes, then test compound/buffer, then radioligand). The final assay volume is typically 250-500 µL. Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

-

Washing: Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I). Measure the radioactivity.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound (this compound).

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualization of Radioligand Binding Workflow

In Vitro Smooth Muscle Contraction Assay

This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit agonist-induced contraction of isolated smooth muscle tissue.

A. Materials and Reagents

-

Tissue: Isolated smooth muscle strips, such as rabbit pulmonary artery or rat mesenteric artery.

-

Organ Bath System: Jacketed organ baths with a temperature controller, aeration system (95% O₂ / 5% CO₂), and isometric force transducers connected to a data acquisition system.

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, maintained at 37°C and pH ~7.4.

-

Agonist: An α1-adrenoceptor agonist like norepinephrine or phenylephrine.

-

Antagonist: this compound.

B. Detailed Methodology

-

Tissue Preparation: Dissect the desired tissue in cold PSS. Cut the tissue into small strips or rings of appropriate size (e.g., 2-4 mm).

-

Mounting: Mount the tissue strips in the organ baths between two hooks or clips. One end is fixed to an anchor, and the other is connected to the force transducer.

-

Equilibration: Allow the tissue to equilibrate in the PSS-filled organ bath at 37°C with continuous aeration for a period of 60-90 minutes. During this time, apply a small amount of resting tension (preload, e.g., 1-2 grams) and wash the tissue with fresh PSS every 15-20 minutes.

-

Viability Check: Test the viability of the tissue by inducing a contraction with a depolarizing agent like potassium chloride (KCl, e.g., 80 mM). Wash out the KCl and allow the tissue to return to baseline.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist. Start with a low concentration of norepinephrine and incrementally increase the concentration in the bath once the response to the previous concentration has stabilized. Record the maximal contraction.

-

Washout: Thoroughly wash the tissue with fresh PSS until the tension returns to the baseline preload.

-

Antagonist Incubation: Add a known concentration of this compound to the bath and allow it to incubate with the tissue for a set period (e.g., 30-60 minutes) to ensure it has reached equilibrium with the receptors.

-

Second Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum control response) against the log concentration of the agonist for both curves (with and without this compound).

-

The presence of a competitive antagonist like this compound should cause a parallel rightward shift in the agonist's concentration-response curve without a change in the maximum response.

-

Calculate the Dose Ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.

-

Perform a Schild analysis by plotting log(DR-1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA₂ value, a measure of the antagonist's potency. A slope not significantly different from unity is indicative of competitive antagonism.

-

Visualization of Functional Assay Workflow

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of α1-adrenoceptors. Its high affinity and selectivity for α1- over α2-adrenoceptors make it an excellent antagonist for characterizing physiological responses mediated by this receptor class. The use of this compound in radioligand binding and functional smooth muscle assays, as detailed in this guide, allows for the robust quantification of receptor presence and the elucidation of their role in cellular and tissue function. While the development of subtype-selective antagonists has further refined our understanding, non-selective antagonists like this compound remain indispensable for foundational research into the global role of the α1-adrenoceptor system.

References

- 1. [125I]BE 2254, a new high affinity radioligand for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotype pharmacology of lower urinary tract α1-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning of the human alpha 1d-adrenergic receptor and inducible expression of three human subtypes in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

BE2254: A Technical Guide for Studying Sympathetic Nervous System Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE2254, also known as 2-(β-(4-hydroxyphenyl)-ethylaminomethyl)-tetralone, is a potent and selective α1-adrenergic receptor antagonist. Its high affinity and specificity have made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sympathetic nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in research, and a visualization of the signaling pathways it modulates. The iodinated form, [125I]BE 2254, is a widely used radioligand for characterizing α1-adrenoceptors.

Mechanism of Action

This compound exerts its effects by competitively blocking α1-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial components of the sympathetic nervous system, mediating the effects of the catecholamines norepinephrine and epinephrine.[1] this compound has been shown to preferentially block postsynaptic α-adrenoceptors over presynaptic α-adrenoceptors.[1] This selectivity makes it particularly useful for studying the direct effects of α1-adrenoceptor blockade on effector tissues, such as smooth muscle.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its radiolabeled form, [125I]BE 2254, from various experimental systems.

Table 1: Binding Affinity of this compound and [125I]BE 2254

| Ligand | Preparation | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Reference |

| [125I]BE 2254 | Rat Cerebral Cortex Membranes | 78 ± 14 pM | 210 ± 26 fmol/mg protein | [2] |

| [125I]BE 2254 | Rabbit Aorta Particulate Fraction | 286 pM | 16.7 fmol/mg protein |

Table 2: Antagonist Potency of this compound

| Preparation | Agonist | pA2 Value | Reference |

| Rabbit Pulmonary Artery Strips | Noradrenaline | 8.75 | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

This compound, as an α1-adrenergic receptor antagonist, blocks the canonical Gq/11 signaling pathway initiated by the binding of endogenous agonists like norepinephrine. The following diagram illustrates this pathway.

Experimental Protocols

Radioligand Binding Assay with [125I]BE 2254

This protocol describes a saturation binding experiment to determine the Kd and Bmax of [125I]BE 2254 in rat cerebral cortex membranes.

Materials:

-

[125I]BE 2254 (specific activity ~2000 Ci/mmol)

-

Rat cerebral cortex tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Phentolamine (for non-specific binding determination)

-

Glass-fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up triplicate tubes for total binding, non-specific binding, and a range of [125I]BE 2254 concentrations (e.g., 10 pM to 500 pM).

-

Total Binding: To each tube, add 100 µL of Assay Buffer, 50 µL of the appropriate [125I]BE 2254 dilution, and 100 µL of the membrane preparation.

-

Non-specific Binding: To each tube, add 100 µL of 10 µM phentolamine in Assay Buffer, 50 µL of the corresponding [125I]BE 2254 dilution, and 100 µL of the membrane preparation.

-

Incubate all tubes at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass-fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 4 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

Isolated Rabbit Pulmonary Artery Contraction Assay

This protocol describes the methodology for determining the pA2 value of this compound against noradrenaline-induced contraction in isolated rabbit pulmonary artery strips.

Materials:

-

Male New Zealand White rabbits (2-3 kg)

-

Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1

-

Noradrenaline (agonist)

-

This compound (antagonist)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the rabbit and dissect the pulmonary artery.

-

Clean the artery of adhering connective tissue and cut into rings of 3-4 mm in width.

-

Suspend the rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g, with washes every 15 minutes.

-

After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability. Wash thoroughly and allow to return to baseline.

-

-

Schild Analysis:

-

Obtain a cumulative concentration-response curve for noradrenaline (e.g., 10-9 M to 10-4 M).

-

Wash the tissues and allow them to recover to baseline.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for noradrenaline.

-

Repeat this process with at least two other concentrations of this compound.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of noradrenaline in the presence of the antagonist to the EC50 in its absence).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

This compound is a powerful and selective antagonist of α1-adrenergic receptors, making it an indispensable tool for researchers in the field of sympathetic nervous system pharmacology. Its high affinity, demonstrated by low picomolar Kd values, and its preferential blockade of postsynaptic receptors allow for precise investigation of α1-adrenoceptor function. The detailed protocols and data presented in this guide provide a solid foundation for the effective use of this compound in both in vitro and ex vivo experimental settings. By employing these methodologies, researchers can further elucidate the complex roles of α1-adrenergic signaling in health and disease, potentially leading to the development of novel therapeutic agents.

References

In Vitro Characterization of BE2254 Binding Affinity: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of BE2254, a potent antagonist of the alpha-1 adrenergic receptor. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative binding data, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for alpha-1 adrenoceptors has been determined using radioligand binding assays. The iodinated form of the compound, [125I]BE 2254, serves as a high-affinity radioligand, allowing for precise quantification of its interaction with the receptor.

Table 1: In Vitro Binding Affinity of [125I]BE 2254 for Alpha-1 Adrenoceptors in Rat Cerebral Cortex Membranes

| Radioligand | Parameter | Value |

| [125I]BE 2254 | Dissociation Constant (KD) | 78 ± 14 pM[1] |

| Maximum Binding Capacity (Bmax) | 210 ± 26 fmol/mg protein[1] | |

| Specific Binding (at KD) | 90%[1] |

Competition binding assays have further characterized the pharmacology of the binding site, confirming its identity as an alpha-1 adrenoceptor. The order of potency for various adrenergic antagonists in competing for [125I]BE 2254 binding was determined to be: prazosin ≥ WB 4101 > phentolamine > corynanthine > yohimbine > rauwolscine.[1]

Experimental Protocols

A comprehensive understanding of the binding characteristics of a ligand requires robust and well-defined experimental protocols. This section details the methodology for radioligand binding assays used to characterize this compound and provides an overview of other common techniques for affinity determination.

2.1. Radioligand Binding Assay for [125I]BE 2254

This protocol is based on the characterization of [125I]BE 2254 binding to alpha-1 adrenoceptors in rat cerebral cortex membranes.[1]

Objective: To determine the binding affinity (KD) and receptor density (Bmax) of [125I]BE 2254 for alpha-1 adrenoceptors.

Materials:

-

[125I]BE 2254 (specific radioactivity ~2175 Ci/mmol)

-

Rat cerebral cortex membranes

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Phentolamine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of [125I]BE 2254 to the tubes.

-

For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Assay Termination:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in vials with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of phentolamine) from the total binding (CPM in the absence of phentolamine).

-

Plot the specific binding as a function of the [125I]BE 2254 concentration.

-

Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the KD and Bmax values.

-

2.2. Generalized Protocol for Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and binding affinity (KD).

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a ligand-receptor interaction.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor chip (e.g., CM5, NTA)

-

Ligand (e.g., this compound)

-

Receptor (e.g., purified alpha-1 adrenoceptor)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Analyte solutions (serial dilutions of the ligand)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

-

Inject the receptor solution over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Flow running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of increasing concentrations of the analyte (ligand) over the surface for a defined period (association phase).

-

Switch back to the running buffer flow to monitor the dissociation of the ligand-receptor complex (dissociation phase).

-

-

Surface Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

The instrument software records the change in the refractive index at the sensor surface, generating a sensorgram for each analyte concentration.

-

Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants ka and kd.

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the kinetic constants (KD = kd/ka).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the alpha-1 adrenoceptor signaling pathway and the workflow of a radioligand binding assay.

Figure 1: Workflow for a radioligand binding assay.

Figure 2: Alpha-1 adrenoceptor signaling pathway.

References

Preliminary Studies on BE2254: A Focus on Adrenergic Receptor Interactions

A notable scarcity of publicly available scientific literature exists regarding the direct metabolic effects of the compound BE2254. Extensive searches for preclinical or clinical data on its impact on metabolic parameters such as glucose homeostasis, lipid profiles, or energy expenditure have not yielded substantive results. The primary body of research on this compound, largely conducted in the early 1980s, characterizes it as a potent and selective antagonist of alpha-1 adrenergic receptors. Therefore, this technical guide will focus on the established pharmacological profile of this compound as a tool for studying these receptors, which indirectly play a role in various metabolic processes through sympathetic nervous system regulation.

Core Pharmacological Profile of this compound

This compound, also known as 2-[β-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone, is a high-affinity radioligand used for the characterization of alpha-1 adrenoceptors.[1] Its primary utility in research has been to label and quantify these receptors in various tissues, particularly in the central nervous system.

Quantitative Data on Receptor Binding and Antagonist Activity

The following table summarizes the key quantitative parameters of this compound's interaction with adrenergic receptors as reported in the literature.

| Parameter | Value | Tissue/Model | Reference |

| KD (Dissociation Constant) | 78 ± 14 pM | Rat cerebral cortex membranes | [1] |

| Bmax (Maximum Binding Capacity) | 210 ± 26 fmol/mg protein | Rat cerebral cortex membranes | [1] |

| pA2 (Antagonist Affinity) | 8.75 | Rabbit pulmonary arteries (vs. noradrenaline) | [2] |

| Concentration for 45% decrease in tension | 3.2 x 10-9 M | Electrically stimulated rabbit pulmonary arteries | [2] |

| Concentration for increased Noradrenaline output | 10-7 - 10-6 M | Perfused rabbit hearts | [2] |

Mechanism of Action: Alpha-1 Adrenoceptor Blockade

This compound exerts its effects by competitively binding to alpha-1 adrenergic receptors, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by these receptors.

This compound blocks the α1-adrenergic receptor signaling pathway.

Experimental Protocols

While detailed protocols for metabolic studies involving this compound are not available, the foundational studies on its receptor binding properties utilized standard pharmacological techniques of the time.

Radioligand Binding Assay

This experimental approach was central to characterizing this compound's affinity for alpha-1 adrenoceptors.[1]

Objective: To determine the dissociation constant (KD) and maximum binding capacity (Bmax) of [125I]this compound in a target tissue.

General Workflow:

-

Membrane Preparation: Isolation of cell membranes from the tissue of interest (e.g., rat cerebral cortex) through homogenization and centrifugation.

-

Incubation: Incubation of the prepared membranes with increasing concentrations of [125I]this compound.

-

Separation: Separation of membrane-bound radioligand from unbound radioligand, typically by rapid filtration.

-

Quantification: Measurement of the radioactivity of the filters to determine the amount of bound [125I]this compound.

-

Non-specific Binding Determination: Performing parallel experiments in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.

-

Data Analysis: Calculation of specific binding by subtracting non-specific from total binding. Scatchard analysis is then used to determine KD and Bmax.

Workflow for a typical radioligand binding assay.

Functional Assays in Isolated Tissues

To determine the functional antagonist properties of this compound, experiments on isolated tissues that respond to adrenergic stimulation were performed.[2]

Objective: To assess the ability of this compound to inhibit the physiological response to an alpha-1 adrenoceptor agonist.

General Workflow:

-

Tissue Preparation: Isolation and mounting of a tissue preparation (e.g., rabbit pulmonary artery strips) in an organ bath containing a physiological salt solution.

-

Stimulation: Electrical stimulation or application of an agonist (e.g., norepinephrine) to induce a contractile response.

-

Antagonist Application: Introduction of this compound at various concentrations to the organ bath.

-

Response Measurement: Recording the contractile response in the presence and absence of the antagonist.

-

Data Analysis: Construction of concentration-response curves to determine the antagonist's potency, often expressed as a pA2 value.

Conclusion and Future Directions

The existing scientific literature firmly establishes this compound as a selective and high-affinity antagonist of alpha-1 adrenergic receptors. Its utility has been primarily as a research tool to probe the distribution and function of these receptors. There is no direct evidence from preclinical studies on its broader metabolic effects.

Given the role of the sympathetic nervous system and adrenergic signaling in regulating metabolic processes such as lipolysis, glycogenolysis, and insulin secretion, it is conceivable that an alpha-1 antagonist like this compound could have metabolic consequences. However, without dedicated studies, any discussion of such effects remains speculative. Future research would be necessary to elucidate any potential role of this compound in metabolic regulation. Such studies would need to move beyond simple receptor binding assays and employ in vivo models to assess systemic metabolic changes.

References

Methodological & Application

Protocol for [125I]BE2254 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The radioligand [125I]BE2254 is a potent and selective antagonist for alpha-1 adrenergic receptors, making it an invaluable tool for their characterization and for the screening of novel drug candidates. With a high affinity in the picomolar range, this radiolabeled ligand allows for sensitive and precise quantification of alpha-1 adrenergic receptor density (Bmax) and the binding affinity (Kd) of the radioligand itself. Furthermore, it is employed in competition binding assays to determine the inhibitory constants (Ki) of unlabeled compounds, providing crucial data for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. This document provides detailed protocols for saturation and competition binding assays using [125I]this compound with membrane preparations from rat cerebral cortex as a model system.

Data Presentation

The following table summarizes the binding characteristics of [125I]this compound to rat cerebral cortex membranes.

| Parameter | Value | Reference Tissue |

| Kd | 78 ± 14 pM | Rat Cerebral Cortex |

| Bmax | 210 ± 26 fmol/mg protein | Rat Cerebral Cortex |

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [125I]this compound.[1]

The following table indicates the rank order of potency for various adrenergic antagonists in competing for [125I]this compound binding sites in rat cerebral cortex membranes.

| Compound | Rank Order of Potency |

| Prazosin | 1 |

| WB 4101 | 2 |

| Phentolamine | 3 |

| Corynanthine | 4 |

| Yohimbine | 5 |

| Rauwolscine | 6 |

Table 2: Competitive Binding Profile for [125I]this compound.[1]

Experimental Protocols

Membrane Preparation from Rat Cerebral Cortex

This protocol describes the preparation of a crude membrane fraction enriched with alpha-1 adrenergic receptors from rat cerebral cortex.

Materials:

-

Whole rat brains

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl2

-

Protease inhibitor cocktail

-

Sucrose (for cryopreservation)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Dissect the cerebral cortices from rat brains on ice.

-

Homogenize the tissue in 20 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.

-

Determine the protein concentration of the membrane preparation using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [125I]this compound.

Materials:

-

Prepared rat cerebral cortex membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA

-

[125I]this compound radioligand

-

Unlabeled phentolamine (for non-specific binding)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.

-

Set up the assay in 96-well plates with a final volume of 250 µL per well.

-

For total binding, add increasing concentrations of [125I]this compound (e.g., 5 pM to 500 pM) to the wells containing 50-120 µg of membrane protein.

-

For non-specific binding, perform a parallel incubation that includes a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) in addition to the radioligand and membranes.

-

Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a gamma counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the data using non-linear regression analysis to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the alpha-1 adrenergic receptor.

Materials:

-

Same as for the saturation binding assay

-

Unlabeled test compounds

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.

-

Set up the assay in 96-well plates with a final volume of 250 µL per well.

-

To each well, add 50-120 µg of membrane protein, a fixed concentration of [125I]this compound (typically at or near its Kd, e.g., 80 pM), and varying concentrations of the unlabeled test compound.

-

Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM phentolamine).

-

Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation and perform filtration and washing as described for the saturation assay.

-

Measure the radioactivity on the filters using a gamma counter.

-

Calculate the percent inhibition of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of the [125I]this compound binding assay.

References

Application Notes and Protocols for BE2254 in Isolated Tissue Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE2254, also known as HEAT, is a potent and highly selective α1-adrenoceptor antagonist.[1] Its high affinity for these receptors makes it a valuable pharmacological tool for in vitro studies investigating the role of the α1-adrenergic system in smooth muscle contraction and physiology. Isolated tissue bath experiments provide a robust and controlled environment to characterize the pharmacological activity of compounds like this compound, allowing for the determination of key parameters such as affinity (pA2 or Ki) and the nature of the antagonism. These experiments are crucial in preclinical drug discovery and for understanding the physiological roles of α1-adrenoceptors in various tissues.

This document provides detailed application notes and a comprehensive protocol for the use of this compound in isolated tissue bath experiments, with a primary focus on vascular smooth muscle preparations such as aortic rings.

Mechanism of Action: α1-Adrenoceptor Antagonism

This compound exerts its effects by competitively blocking α1-adrenoceptors located on the cell membrane of smooth muscle cells. In vascular smooth muscle, the binding of endogenous agonists like norepinephrine or selective α1-agonists such as phenylephrine to these Gq-protein coupled receptors initiates a signaling cascade that leads to vasoconstriction. This compound, by occupying the receptor's binding site, prevents this interaction and thereby inhibits the contractile response.

The signaling pathway for α1-adrenoceptor-mediated smooth muscle contraction and its inhibition by this compound is depicted below.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for this compound from various in vitro studies. This data is essential for designing experiments and interpreting results.

| Parameter | Agonist | Tissue/Preparation | Species | Value | Reference |

| pA2 | Noradrenaline | Pulmonary Artery | Rabbit | 8.75 | [2] |

| Ki | [³H]Prazosin | Cerebral Cortex Membranes | Rat | 0.53 nM | [1] |

| KD | [¹²⁵I]this compound | Cerebral Cortex Membranes | Rat | 78 ± 14 pM | [2][3] |

| IC50 | Not Specified | Human Prostate Muscle Contraction | Human | Moderate Potency | [4][5] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki is the inhibition constant, representing the concentration of an antagonist that will bind to 50% of the receptors at equilibrium in the absence of the radioligand. KD is the equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.

Experimental Protocol: Schild Analysis of this compound in Isolated Rat Aortic Rings

This protocol details the methodology for performing a Schild analysis to determine the pA2 value of this compound against an α1-adrenoceptor agonist (e.g., phenylephrine) in isolated rat thoracic aortic rings.

Materials and Reagents

-

Animals: Male Wistar or Sprague-Dawley rats (250-350 g)

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). Prepare fresh and aerate with 95% O2 / 5% CO2 (carbogen) to maintain pH at ~7.4.

-

Agonist: Phenylephrine hydrochloride (stock solution in distilled water).

-

Antagonist: this compound hydrochloride (stock solution in an appropriate solvent, e.g., distilled water or DMSO, with final solvent concentration in the tissue bath not exceeding 0.1%).

-

Tools: Dissecting scissors, forceps, surgical thread, isolated tissue bath system with force-displacement transducers, data acquisition system.

Experimental Workflow

Detailed Methodology

-

Tissue Preparation:

-

Humanely euthanize the rat according to approved institutional guidelines.

-

Carefully dissect the thoracic aorta and place it in cold PSS.

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width. For some experiments, the endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick. Endothelium removal should be confirmed by the absence of a relaxation response to an endothelium-dependent vasodilator like acetylcholine.[6][7][8]

-

-

Mounting:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with PSS, maintained at 37°C and continuously aerated with carbogen.

-

Connect the upper hook to a force-displacement transducer to record changes in isometric tension.

-

-

Equilibration and Viability Test:

-

Allow the tissues to equilibrate for 60-90 minutes under a basal tension of 1-2 grams, washing with fresh PSS every 15-20 minutes.

-

After equilibration, test the viability and contractility of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

Wash the tissues thoroughly with PSS to return to baseline tension.

-

-

Concentration-Response Curves:

-

Control Curve: Once a stable baseline is achieved, generate a cumulative concentration-response curve for the α1-agonist (e.g., phenylephrine) by adding increasing concentrations of the agonist to the bath in a stepwise manner (e.g., from 1 nM to 100 µM). Allow the response to each concentration to reach a plateau before adding the next.

-

Antagonist Incubation: After obtaining the control curve, wash the tissues repeatedly with PSS until the tension returns to baseline. Then, incubate the tissues with the first concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration with the receptors.

-

Second Curve: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

-

Subsequent Curves: Repeat the washout and incubation steps with progressively higher concentrations of this compound to obtain a series of concentration-response curves.

-

Data Presentation and Analysis

-

Concentration-Response Curves: Plot the contractile response (as a percentage of the maximal response to the agonist in the control curve) against the logarithm of the agonist concentration. The presence of a competitive antagonist like this compound should cause a parallel rightward shift of the curve with no change in the maximal response.

-

Schild Plot:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. The slope of the regression line should be close to 1 for competitive antagonism.

-

The x-intercept of the regression line provides the pA2 value.

-

Conclusion

This compound is a valuable tool for investigating α1-adrenoceptor function in isolated tissues. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to characterize the pharmacological effects of this and other α1-adrenoceptor antagonists. Careful adherence to the experimental methodology and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Prejunctional nicotinic receptors involved in facilitation of stimulation-evoked noradrenaline release from the vas deferens of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norepinephrine-induced contraction of isolated rabbit bronchial artery: role of alpha 1- and alpha 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noradrenaline contracts arteries by activating voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of alpha 1-adrenoceptor subtypes in the rat vas deferens: binding and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Noradrenaline contractions in rabbit mesenteric arteries skinned with saponin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abnormality in sarcoplasmic reticulum-dependent arterial contraction in responses to caffeine and noradrenaline in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BE2254 In Vivo Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mechanism of Action

BE2254 acts as a competitive antagonist at α1-adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are typically coupled to Gq proteins. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, α1-adrenoceptors activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction. By blocking this pathway, this compound can inhibit these downstream effects.

Data Presentation: In Vivo Studies of Analogous α1-Adrenoceptor Antagonists

The following tables summarize in vivo dosage and administration data from preclinical studies of prazosin, doxazosin, and terazosin in various cancer models. This information can serve as a valuable reference for designing in vivo experiments with this compound.

Table 1: In Vivo Dosage and Administration of Prazosin in Mouse Cancer Models

| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Frequency | Key Findings |

| Glioblastoma | Nude Mice | Intraperitoneal | 1.5 mg/kg | Daily | Inhibited tumor growth and increased survival.[1][2] |

| Glioblastoma | C57Bl/6 (syngeneic) | Intraperitoneal | 0.15 mg/kg | Daily | Reduced tumor growth and increased survival at a lower dose.[1] |

| Prostate Cancer (xenograft) | Nude Mice | Oral | Not specified | Not specified | Significantly reduced tumor mass.[3] |

| Genotoxicity Study | Swiss Albino Mice | Intraperitoneal | 5, 15, 25 mg/kg | Single dose (14 days) | To evaluate genotoxic and cytotoxic effects.[4] |

Table 2: In Vivo Dosage and Administration of Doxazosin in Mouse Cancer Models

| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Frequency | Key Findings |

| Bladder Cancer (xenograft) | Nude Athymic Mice | Not specified | Not specified | Not specified | Inhibited the growth of HT1376 bladder cancer cell implants.[5] |

| Ovarian Cancer (xenograft) | Not specified | Not specified | Clinically relevant doses | Not specified | Significantly suppressed xenografts.[6] |

| Prostate Cancer (TRAMP model) | TRAMP Mice | Oral | 1 mg/kg | Daily (45-196 days) | Suppressed prostate tumor growth and metastasis.[7] |

Table 3: In Vivo Dosage and Administration of Terazosin in Mouse Cancer Models

| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Frequency | Key Findings |

| Bladder Cancer (clinical study) | Human | Oral | Not specified | Not specified | Reduced tumor vascularity and induced apoptosis in patient tumors.[8][9] |

| Angiogenesis Model | Nude Mice | Not specified | IC50 of 7.9 µM | Not specified | Significantly inhibited vascular endothelial growth factor-induced angiogenesis.[10] |

Experimental Protocols

Disclaimer: The following protocols are proposed based on studies with similar α1-adrenoceptor antagonists. It is crucial to conduct dose-response and toxicity studies for this compound in the specific animal model being used to determine the optimal and safe dosage.

Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline, PBS, or a solution of DMSO and saline)

-

Cancer cells for implantation (e.g., PC-3 for prostate cancer, HT1376 for bladder cancer)

-

6-8 week old immunocompromised mice (e.g., athymic nude mice)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under appropriate conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Animal Grouping and Treatment:

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Control Group: Administer the vehicle solution to the mice according to the chosen route and schedule.

-

Treatment Group(s): Prepare a stock solution of this compound in a suitable solvent. Based on the data from analogous compounds, a starting dose range of 0.1 to 5 mg/kg can be explored. Administer the this compound solution to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily).

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice to assess toxicity.

-

Observe the general health and behavior of the animals daily.

-

-

Study Termination and Tissue Collection:

-

Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

-

Excise the tumors and weigh them.

-